molecular formula C12H23N3O2 B11868289 Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate CAS No. 883547-57-7

Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate

Cat. No.: B11868289
CAS No.: 883547-57-7
M. Wt: 241.33 g/mol
InChI Key: VLYFJGWMNGPXSZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H23N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an azetidine ring and a pyrrolidine ring makes it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

CAS No.

883547-57-7

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-5-4-10(8-14)15-6-9(13)7-15/h9-10H,4-8,13H2,1-3H3

InChI Key

VLYFJGWMNGPXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)N

Origin of Product

United States

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